molecular formula C25H28BrO2P B12332881 (1-Ethoxy-1-oxopentan-2-yl)triphenylphosphonium bromide

(1-Ethoxy-1-oxopentan-2-yl)triphenylphosphonium bromide

Cat. No.: B12332881
M. Wt: 471.4 g/mol
InChI Key: AZLQXUWGRWBERK-UHFFFAOYSA-M
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Description

(1-Ethoxy-1-oxopentan-2-yl)triphenylphosphonium bromide is a chemical compound with the molecular formula C25H28BrO2P and a molecular weight of 471.37 g/mol . This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.

Properties

Molecular Formula

C25H28BrO2P

Molecular Weight

471.4 g/mol

IUPAC Name

(1-ethoxy-1-oxopentan-2-yl)-triphenylphosphanium;bromide

InChI

InChI=1S/C25H28O2P.BrH/c1-3-14-24(25(26)27-4-2)28(21-15-8-5-9-16-21,22-17-10-6-11-18-22)23-19-12-7-13-20-23;/h5-13,15-20,24H,3-4,14H2,1-2H3;1H/q+1;/p-1

InChI Key

AZLQXUWGRWBERK-UHFFFAOYSA-M

Canonical SMILES

CCCC(C(=O)OCC)[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Ethoxy-1-oxopentan-2-yl)triphenylphosphonium bromide typically involves the reaction of triphenylphosphine with an appropriate alkyl halide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions .

Industrial Production Methods

Industrial production methods for this compound may involve bulk synthesis techniques, ensuring high purity and yield. The process is optimized for large-scale production, often involving continuous flow reactors and stringent quality control measures .

Chemical Reactions Analysis

Types of Reactions

(1-Ethoxy-1-oxopentan-2-yl)triphenylphosphonium bromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted phosphonium compounds .

Scientific Research Applications

(1-Ethoxy-1-oxopentan-2-yl)triphenylphosphonium bromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1-Ethoxy-1-oxopentan-2-yl)triphenylphosphonium bromide involves its interaction with specific molecular targets and pathways. The compound can interact with cellular membranes, proteins, and enzymes, influencing various biochemical processes. Its phosphonium group allows it to target mitochondria, making it useful in studies related to mitochondrial function and dysfunction .

Comparison with Similar Compounds

Similar Compounds

    (1-Ethoxy-1-oxopropan-2-yl)triphenylphosphonium bromide: Similar in structure but with a shorter carbon chain.

    (10-oxo-10-(4-(3-thioxo-3H-1,2-dithiol-5-yl)phenoxy)decyl)triphenylphosphonium bromide (AP39): A mitochondria-targeted hydrogen sulfide donor.

Uniqueness

(1-Ethoxy-1-oxopentan-2-yl)triphenylphosphonium bromide is unique due to its specific molecular structure, which allows for targeted interactions with cellular components. Its longer carbon chain compared to similar compounds provides distinct physicochemical properties and biological activities .

Biological Activity

(1-Ethoxy-1-oxopentan-2-yl)triphenylphosphonium bromide, often referred to as compound 12a in various studies, is a phosphonium salt that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article synthesizes current research findings on its biological activity, including cytotoxic effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of (1-Ethoxy-1-oxopentan-2-yl)triphenylphosphonium bromide is C24H26BrO2PC_{24}H_{26}BrO_2P. The presence of the triphenylphosphonium moiety allows for mitochondrial targeting, which is pivotal in its mechanism of action against cancer cells.

  • Mitochondrial Targeting : The triphenylphosphonium (TPP) cation facilitates selective accumulation within mitochondria, leading to enhanced cytotoxicity in cancer cells compared to normal cells .
  • Induction of Apoptosis : Research indicates that compound 12a induces apoptosis in HeLa cells through mitochondrial pathways. Flow cytometry analysis revealed significant increases in apoptotic cell populations following treatment with 12a .
  • Cell Cycle Arrest : Compound 12a has been shown to cause G0/G1 phase cell cycle arrest in HeLa cells, indicating its potential to inhibit cell proliferation effectively .

Cytotoxicity Studies

The cytotoxic effects of (1-Ethoxy-1-oxopentan-2-yl)triphenylphosphonium bromide have been evaluated across various cancer cell lines. The IC50 values obtained from these studies are summarized in the table below:

Cell Line IC50 (µM)
HeLa16.74 ± 1.19
BEAS-2B21.32 ± 0.76
HCT11620.71 ± 3.27

These values indicate that compound 12a exhibits significant cytotoxicity against different cancer cell lines, with HeLa cells being particularly sensitive to treatment .

Mitochondrial Bioenergetics

The effect of compound 12a on mitochondrial function was assessed through bioenergetics assays. Key findings include:

  • Mitochondrial Uncoupling : The compound induced a mild uncoupling effect on mitochondrial respiration, as evidenced by increased oxygen consumption rates (OCR) and ATP production coupled with elevated proton leak .
  • Metabolic Shift : A notable shift from oxidative phosphorylation to glycolysis was observed, suggesting an adaptive metabolic response to mitochondrial impairment induced by compound 12a .

Case Studies and Literature Review

A comprehensive review of literature reveals several case studies highlighting the biological activity of (1-Ethoxy-1-oxopentan-2-yl)triphenylphosphonium bromide:

  • In one study, the compound was tested alongside other known cytotoxic agents, demonstrating synergistic effects when combined with HDAC inhibitors . This combination not only enhanced cytotoxicity but also reduced neurotoxicity associated with traditional treatments.

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